(R)-Modafinil-d10 Carboxylate is a deuterated derivative of modafinil, a wakefulness-promoting agent used primarily in the treatment of sleep disorders such as narcolepsy. This compound is notable for its stable isotope labeling, which enhances its utility in pharmacokinetic studies and metabolic profiling. The introduction of deuterium atoms into the modafinil structure allows for precise tracking in biological systems, making it an essential tool in scientific research.
(R)-Modafinil-d10 Carboxylate is synthesized from modafinil through various chemical reactions that incorporate deuterium. This compound can be sourced from specialized chemical suppliers and is often used in laboratory settings for research purposes.
(R)-Modafinil-d10 Carboxylate falls under the category of pharmaceutical compounds and stable isotope-labeled compounds. It is classified as a sulfoxide and a carboxylic acid derivative.
The synthesis of (R)-Modafinil-d10 Carboxylate involves several key methods:
Industrial production often employs continuous flow synthesis techniques, which enhance scalability and efficiency. Advanced methods such as automated synthesis systems are also utilized to optimize yield and purity during the production process.
(R)-Modafinil-d10 Carboxylate has a molecular formula of and a molecular weight of approximately 284.395 g/mol. The compound features a sulfinyl group and a carboxylic acid moiety, which are critical for its biological activity.
(R)-Modafinil-d10 Carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-Modafinil-d10 Carboxylate mirrors that of modafinil itself. It primarily targets dopamine transporters, leading to increased dopamine levels in the brain. This action promotes wakefulness by inhibiting dopamine reuptake and modulating central nervous system pathways.
The compound also influences glutamatergic circuits while inhibiting gamma-aminobutyric acid pathways, contributing to its stimulant effects. Its pharmacological profile suggests potential therapeutic applications beyond sleep disorders.
(R)-Modafinil-d10 Carboxylate is characterized by:
The chemical properties include stability under standard laboratory conditions, solubility in organic solvents, and reactivity with common functional groups found in organic chemistry .
(R)-Modafinil-d10 Carboxylate has diverse applications in scientific research:
This compound's unique properties make it an invaluable asset across various fields of research, particularly in understanding drug metabolism and efficacy.
(R)-Modafinil-d10 Carboxylate is a deuterated chiral analog of modafinilic acid, the primary carboxylic acid metabolite of the wakefulness-promoting agent modafinil. Its molecular formula is C15H4D10O3S, with a molecular weight of 284.4 g/mol, reflecting the replacement of ten hydrogen atoms with deuterium isotopes at specific phenyl ring positions [1] [10]. This strategic deuteration occurs exclusively on the diphenylmethyl groups, preserving the core sulfinylacetamide functional group and the chiral (R)-configuration at the sulfoxide center—a critical determinant of pharmacological activity [8].
The isotopic labeling serves dual purposes:
Table 1: Structural Characteristics of (R)-Modafinil-d10 Carboxylate
Property | Specification | |
---|---|---|
Molecular Formula | C15H4D10O3S | |
Molecular Weight | 284.4 g/mol | |
Deuterium Positions | Phenyl rings (10 positions) | |
Chiral Center | (R)-configuration at sulfoxide | |
Unlabeled Analog CAS | 63547-24-0 (Modafinil Carboxylate) | |
Purity Specification | >95% (HPLC) | [1] [10] |
The pharmacological profile of modafinil derivatives is enantioselective. The (R)-enantiomer (armodafinil) demonstrates approximately 3-fold higher affinity for the human dopamine transporter (DAT) than its (S)-counterpart (Ki values: ~15 µM vs. ~45 µM) [2] [5]. This stereospecificity arises from distinct binding modes within DAT:
As a metabolite, (R)-Modafinil Carboxylate itself is pharmacologically inactive. It is generated via esterase-mediated hydrolysis of the parent drug’s amide group, which abolishes DAT binding [4] [8]. Deuterating this metabolite (yielding d10-carboxylate) thus primarily serves as a tracer for metabolic clearance pathways rather than enhancing activity.
Table 2: Pharmacological Properties of Modafinil Enantiomers
Parameter | (R)-Modafinil | (S)-Modafinil | |
---|---|---|---|
DAT Affinity (Ki) | ~15 µM | ~45 µM | |
DAT Conformation | Inward-facing | Intermediate | |
Dopamine Increase | Sustained, lower peak | Shorter duration | |
Cocaine Discrimination | Full substitution | Full substitution | [2] [5] |
Deuterium incorporation has evolved from a "deuterium switch" strategy (e.g., deutetrabenazine) to de novo drug design, as exemplified by FDA-approved deucravacitinib [3] [9]. In (R)-Modafinil-d10 Carboxylate, deuterium’s roles include:
Table 3: Impact of Deuterium in Pharmaceutical Applications
Application | Mechanism | Example | |
---|---|---|---|
Metabolic Stability | Reduced CYP-mediated oxidation via KIE (kH/kD = 2–10) | Deutetrabenazine (half-life ↑) | |
Metabolite Tracking | Mass shift in LC-MS/MS | (R)-Modafinil-d10 Carboxylate | |
Conformational Stabilization | Prevention of racemization/protolytic degradation | d1-(R)-Pioglitazone (PXL065) | [3] [9] [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8